Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol
Overview
Description
Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol is an organic compound with the chemical formula C9H10O. It is a white or light yellow solid that is relatively stable at room temperature but can decompose under high temperatures, light, or in the presence of oxygen . This compound is known for its low solubility in water but is more soluble in organic solvents such as dimethylformamide and dichloromethane .
Preparation Methods
Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol can be synthesized through several methods. One common synthetic route involves the reaction of p-cresol with crotonaldehyde under suitable conditions . The process typically involves multiple steps and requires organic synthesis techniques and equipment.
In industrial settings, the production of 1-hydroxymethylbenzocyclobutene may involve the use of benzocyclobutene-functionalized precursors. These precursors undergo hydrolysis and condensation reactions to form the desired compound .
Chemical Reactions Analysis
Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Scientific Research Applications
Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-hydroxymethylbenzocyclobutene involves its interaction with molecular targets and pathways. While specific details are still under investigation, it is believed to exert its effects through interactions with cellular components that influence nervous conduction and other biological processes.
Comparison with Similar Compounds
Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol can be compared with other similar compounds such as:
1-Hydroxybenzotriazole: Known for its explosive properties under certain conditions.
Benzocyclobutene: Used in the synthesis of high-performance polymers.
The uniqueness of 1-hydroxymethylbenzocyclobutene lies in its specific structure and reactivity, which make it suitable for various specialized applications in research and industry.
Properties
IUPAC Name |
7-bicyclo[4.2.0]octa-1(8),2,4,6-tetraenylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-6-8-5-7-3-1-2-4-9(7)8/h1-5,10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZACTIXQITJJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C2C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596941 | |
Record name | [Bicyclo[4.2.0]octa-1(8),2,4,6-tetraen-7-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15100-35-3 | |
Record name | [Bicyclo[4.2.0]octa-1(8),2,4,6-tetraen-7-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.